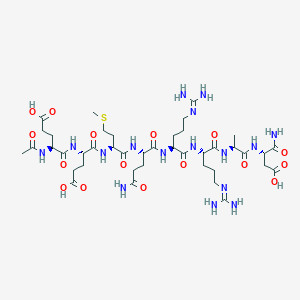
Z-Glu(osu)-obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Glu(osu)-obzl is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology. This compound is a derivative of the amino acid glutamic acid and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Energy Conversion
- Artificial Z-scheme Photocatalytic Systems : Z-scheme photocatalysis, inspired by the Z-scheme mechanism in natural photosynthesis, has shown promise in environmental remediation and energy conversion. These systems effectively promote the separation of photogenerated electron-hole pairs, optimizing the photocatalytic system's oxidation and reduction abilities. They are applied in degrading organic pollutants, heavy metal ion redox, micro-organism inactivation, and water-splitting for H2 and O2 evolution. Such systems represent a significant leap in addressing environmental degradation and energy shortages (Huang et al., 2019).
Biochemical Processes
- Glutamic Acid and Derivatives as Corrosion Inhibitors : Research on glutamic acid and its derivatives, including possibly Z-Glu(osu)-obzl related compounds, has explored their use as corrosion inhibitors for metals. These compounds have shown varying effectiveness based on experimental conditions, highlighting the complex interaction between biochemical compounds and metal surfaces (Hamadi et al., 2018).
Materials Science
- Zinc Oxide Nanostructures : One-dimensional zinc oxide (ZnO) nanostructures, such as rods, wires, belts, and tubes, have been extensively studied for their unique properties, including in photonics, sensors, and photocatalysis. These materials, related by chemical composition to the broader field of zinc and its compounds, demonstrate the potential for advanced materials in environmental applications, such as degrading pollutants under light irradiation (Udom et al., 2013).
Eigenschaften
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








